2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Overview
Description
2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is an organic compound with the molecular formula C14H12O6 It is characterized by the presence of two acetic acid groups attached to a naphthalene ring via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid typically involves the reaction of naphthalene-1,5-diol with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of naphthalene-1,5-diol attack the bromoacetic acid, resulting in the formation of ether linkages and the final product.
Industrial Production Methods
While specific industrial production methods for 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ether linkages and acetic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ether or ester derivatives.
Scientific Research Applications
2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complex structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Biphenyl-4,4’-diylbis(oxy)]diacetic acid: Similar structure but with a biphenyl core instead of naphthalene.
2,2’-[Anthracene-9,10-diylbis(oxy)]diacetic acid: Contains an anthracene core, offering different electronic properties.
2,2’-[Phenanthrene-3,6-diylbis(oxy)]diacetic acid: Features a phenanthrene core, which may affect its reactivity and applications.
Uniqueness
2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry, material science, and potentially in biological systems.
Properties
IUPAC Name |
2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZDAPGNZNQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757871 | |
Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92423-99-9 | |
Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid in the synthesis of metal-organic frameworks?
A: 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid (H2ndd) functions as a versatile organic ligand in constructing metal-organic frameworks (MOFs). [] Its structure, featuring two carboxylate groups and a rigid naphthalene core, enables it to bridge metal ions, forming intricate network structures. [] The study successfully synthesized two distinct self-catenated networks and a classic pcu network by reacting H2ndd with zinc salts and various auxiliary ligands. [] This highlights the compound's potential in designing MOFs with diverse topologies and properties.
Q2: How does the choice of auxiliary ligands influence the final structure of the MOFs synthesized using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid?
A: The selection of auxiliary ligands plays a crucial role in determining the final architecture of the resulting MOFs. [] In the study, using 4,4′-bipyridine as an auxiliary ligand led to the formation of a (4,8)-connected self-catenated network. [] Alternatively, employing 1,4-di(1H-imidazol-1-yl)benzene resulted in an eight-connected self-catenated network with ilc topology. [] Finally, incorporating 1,4-bis[(1H-imidazol-1-yl)methyl]benzene yielded a 6-connected pcu network. [] These findings demonstrate that the auxiliary ligands, by influencing the coordination environment around the metal ions, directly impact the overall connectivity and topology of the synthesized MOFs.
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